molecular formula C22H20Cl2F3N3O4S B11077927 Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B11077927
M. Wt: 550.4 g/mol
InChI Key: UNCMVNVLWVKTJA-UHFFFAOYSA-N
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Description

Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound that features a benzothiazole ring, a dichlorobenzoyl group, and a trifluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps. The starting materials include 6-butoxy-1,3-benzothiazole, 2,4-dichlorobenzoyl chloride, and methyl 3,3,3-trifluoropropanoate. The synthesis may involve the following steps:

    Formation of the Benzothiazole Intermediate: The benzothiazole ring is formed by the reaction of 2-aminothiophenol with butyl bromide under basic conditions.

    Acylation Reaction: The benzothiazole intermediate is then acylated with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the acylated benzothiazole.

    Coupling Reaction: The acylated benzothiazole is then coupled with methyl 3,3,3-trifluoropropanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A simpler benzothiazole derivative with similar structural features.

    2-Methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with potential biological activity.

Uniqueness

Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is unique due to its combination of a benzothiazole ring, a dichlorobenzoyl group, and a trifluoropropanoate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler benzothiazole derivatives.

Properties

Molecular Formula

C22H20Cl2F3N3O4S

Molecular Weight

550.4 g/mol

IUPAC Name

methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C22H20Cl2F3N3O4S/c1-3-4-9-34-13-6-8-16-17(11-13)35-20(28-16)30-21(19(32)33-2,22(25,26)27)29-18(31)14-7-5-12(23)10-15(14)24/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

UNCMVNVLWVKTJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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